Enhanced Lipophilicity (XLogP3) Driven by 2-Chloro-4-Fluorobenzyl Substitution
The target compound exhibits significantly higher predicted lipophilicity compared to the unsubstituted 1-benzyl-3-nitro-1H-1,2,4-triazole analog, with an XLogP3 of 2.5 versus 1.1 . This +Δ 1.4 log unit difference is conferred by the 2-chloro-4-fluorobenzyl substituent and is expected to enhance passive membrane permeability, a critical factor for intracellular parasite targeting [1]. Both compounds share an identical TPSA of 76.5 Ų, confirming that the lipophilicity gain is achieved without altering hydrogen-bonding capacity.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 1-Benzyl-3-nitro-1H-1,2,4-triazole (CAS 136118-54-2): XLogP3 = 1.1 |
| Quantified Difference | Δ +1.4 log units (2.27-fold more lipophilic) |
| Conditions | Predicted via XLogP3 algorithm; source: BOC Sciences product datasheets |
Why This Matters
Higher lipophilicity can improve passive diffusion across biological membranes, a key determinant of intracellular bioavailability for compounds targeting kinetoplastid parasites residing within host cells.
- [1] França RRF, et al. The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. Curr Top Med Chem. 2021. View Source
